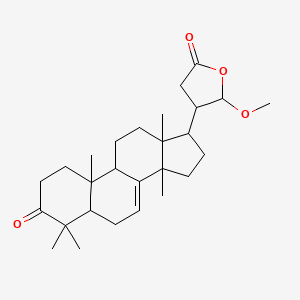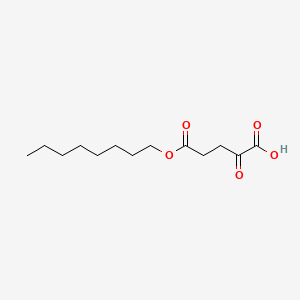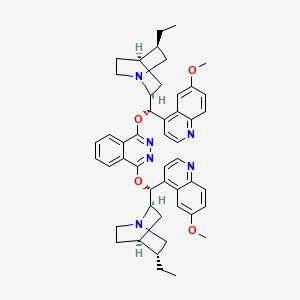![molecular formula C32H24F6IrN4P B570117 Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate CAS No. 106294-60-4](/img/no-structure.png)
Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Amine Sensor Application
Researchers have synthesized charged Iridium complexes for use as amine chemical sensors. These complexes, including variations such as NU-02, SY-11, and WS-02, demonstrate colorimetric changes visible to the naked eye and through UV-Vis absorption when reacting with amines, providing a quick and effective method for amine detection Sombat, W., Wongkhan, K., & Jitchati, R. (2015).
Synthesis and Practical Applications
Oderinde, M. S., and Johannes, J. (2018) have published on the practical syntheses of Iridium complexes for various applications, indicating their versatility and the potential for use in catalysis, photophysics, and materials science Oderinde, M. S., & Johannes, J..
Structural Insights
The synthesis and crystal structure analysis of Bis(2-phenylpyridine-C,N’)-bis(acetonitrile)iridium(III) hexafluorophosphate have provided insights into the unique packing and interactions within these complexes, offering a foundation for the design of materials with specific optical or electronic properties Fresta, E., Milanesio, M., Volpi, G., Barolo, C., & Conterosito, E. (2019).
Light-Emitting Applications
Iridium complexes have been utilized in films for light-emitting electrochemical cells (LEECs), where their morphological and electronic properties are tailored for enhanced performance. The blending of these complexes with ionic liquids on various substrates has shown significant potential in improving charge carrier transport, crucial for the development of efficient and durable LEECs Bayatpour, S., Işık, D., & Santato, C. (2017).
Dye-Sensitized Solar Cells
Cyclometalated Iridium(III) complexes have been synthesized and applied to dye-sensitized solar cells, highlighting their role in enhancing the photoelectric conversion efficiency through stable anchoring and broad absorption bands Telleria, A., Kohlrausch, B. S. E. C., Duarte, R. C., Rodembusch, F., Dupont, J., Freixa, Z., & Santos, M. J. (2016).
Biochemical Analysis
Biochemical Properties
Iridium ((2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate is known to be a catalyst used in the visible-light, photoredox-catalyzed synthesis of nitrones . It also plays a role in light-mediated, direct arylation of arenes and heteroarenes
Molecular Mechanism
It is known to be involved in photocatalytic organic transformations
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway of Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate involves the reaction of 2,2'-bipyridine-N,N'-dioxide with 2-(2-pyridinyl)phenylboronic acid followed by complexation with iridium chloride and subsequent reaction with hexafluorophosphate.", "Starting Materials": [ "2,2'-Bipyridine-N,N'-dioxide", "2-(2-pyridinyl)phenylboronic acid", "Iridium chloride", "Hexafluorophosphate" ], "Reaction": [ "Step 1: 2,2'-Bipyridine-N,N'-dioxide is reacted with 2-(2-pyridinyl)phenylboronic acid in the presence of a palladium catalyst to form the corresponding arylated bipyridine.", "Step 2: The arylated bipyridine is then complexed with iridium chloride to form the iridium complex.", "Step 3: The iridium complex is then reacted with hexafluorophosphate to form the final product, Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate." ] } | |
| 106294-60-4 | |
Molecular Formula |
C32H24F6IrN4P |
Molecular Weight |
801.753 |
IUPAC Name |
iridium(3+);2-phenylpyridine;2-pyridin-2-ylpyridine;hexafluorophosphate |
InChI |
InChI=1S/2C11H8N.C10H8N2.F6P.Ir/c2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-6,8-9H;1-8H;;/q2*-1;;-1;+3 |
InChI Key |
RJJGJTKSOSSNNL-UHFFFAOYSA-N |
SMILES |
C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.F[P-](F)(F)(F)(F)F.[Ir+3] |
synonyms |
(OC-6-33)-(2,2’-Bipyridine-N,N’)bis[2-(2-pyridinyl)phenyl-C,N]-Iridium(1+) Hexafluorophosphate(1-); _x000B_(OC-6-33)-(2,2’-Bipyridine-κN1,κN1’)bis[2-(2-pyridinyl-κN)phenyl-κC]-Iridium(1+) , Hexafluorophosphate(1-); _x000B_2-Phenylpyridine Iridium Complex; _x000B_(2,2’-B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[1-[2-Oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetic acid;hydrochloride](/img/structure/B570049.png)
![4,4'-Bis[6-(acryloyloxy)hexyloxy]biphenyl](/img/structure/B570051.png)


